molecular formula C9H11NO3 B2803790 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 2031259-24-0

8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B2803790
CAS No.: 2031259-24-0
M. Wt: 181.191
InChI Key: LWQAQDPQCLVMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound with a unique structure that includes a cyclopropyl group, an oxa-bridge, and an azabicyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a suitable dione precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Shares the azabicyclo framework but lacks the cyclopropyl and oxa-bridge.

    3-Oxabicyclo[3.2.1]octane-2,4-dione: Similar structure but without the cyclopropyl group.

    8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Contains the cyclopropyl group but differs in the position of the functional groups.

Uniqueness

8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is unique due to its combination of a cyclopropyl group, an oxa-bridge, and an azabicyclo framework. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

8-cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-6-3-4-7(9(12)13-8)10(6)5-1-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQAQDPQCLVMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.